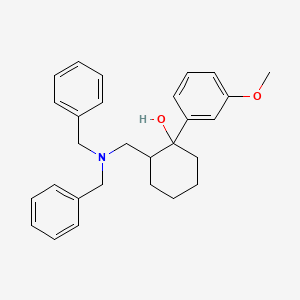
2-((Dibenzylamino)methyl)-1-(3-methoxyphenyl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Dibenzylamino)methyl)-1-(3-methoxyphenyl)cyclohexan-1-ol is a synthetic compound known for its analgesic properties. It is structurally related to tramadol, a well-known pain medication. The compound has a complex structure that includes a cyclohexanol ring, a methoxyphenyl group, and a dibenzylamino moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Dibenzylamino)methyl)-1-(3-methoxyphenyl)cyclohexan-1-ol typically involves multiple steps. One common method includes the following steps:
Formation of the Cyclohexanol Ring: The cyclohexanol ring is formed through a Grignard reaction, where a cyclohexanone is reacted with a suitable Grignard reagent.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a Friedel-Crafts alkylation reaction.
Attachment of the Dibenzylamino Group: The dibenzylamino group is attached through a reductive amination reaction, where a benzylamine is reacted with a suitable aldehyde or ketone in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
2-((Dibenzylamino)methyl)-1-(3-methoxyphenyl)cyclohexan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols or amines.
Substitution: Produces substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-((Dibenzylamino)methyl)-1-(3-methoxyphenyl)cyclohexan-1-ol has various scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and synthetic methodologies.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its analgesic properties and potential use as a pain medication.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-((Dibenzylamino)methyl)-1-(3-methoxyphenyl)cyclohexan-1-ol involves its interaction with opioid receptors in the central nervous system. It acts as an agonist at these receptors, leading to the inhibition of pain signals. The compound also affects the reuptake of neurotransmitters such as serotonin and norepinephrine, contributing to its analgesic effects.
Comparación Con Compuestos Similares
Similar Compounds
Tramadol: A well-known pain medication with a similar structure and mechanism of action.
Tapentadol: Another analgesic with structural similarities and similar pharmacological effects.
Methadone: An opioid analgesic with a different structure but similar receptor interactions.
Uniqueness
2-((Dibenzylamino)methyl)-1-(3-methoxyphenyl)cyclohexan-1-ol is unique due to its specific combination of structural features, which contribute to its distinct pharmacological profile. Its methoxyphenyl group and dibenzylamino moiety provide unique interactions with biological targets, differentiating it from other similar compounds.
Propiedades
Fórmula molecular |
C28H33NO2 |
|---|---|
Peso molecular |
415.6 g/mol |
Nombre IUPAC |
2-[(dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C28H33NO2/c1-31-27-17-10-16-25(19-27)28(30)18-9-8-15-26(28)22-29(20-23-11-4-2-5-12-23)21-24-13-6-3-7-14-24/h2-7,10-14,16-17,19,26,30H,8-9,15,18,20-22H2,1H3 |
Clave InChI |
UUCCCVCIZKKOEK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2(CCCCC2CN(CC3=CC=CC=C3)CC4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


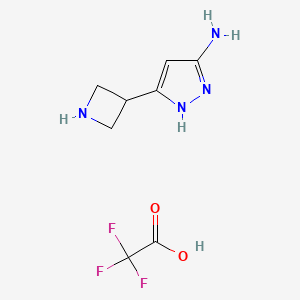
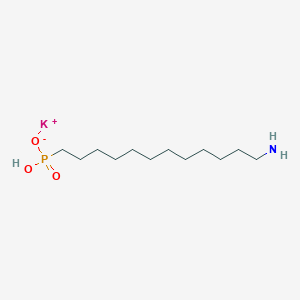


![6-Methyl-5-nitrobenzo[d]isoxazol-3-amine](/img/structure/B12843957.png)
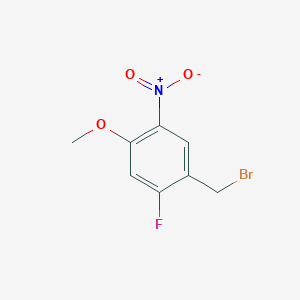
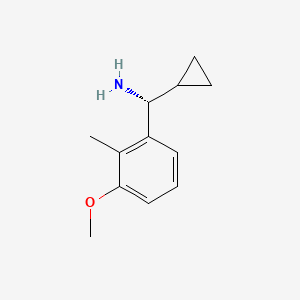

![(1R,4S,6S)-2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B12843979.png)
![10-(Hydroxymethyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B12843984.png)
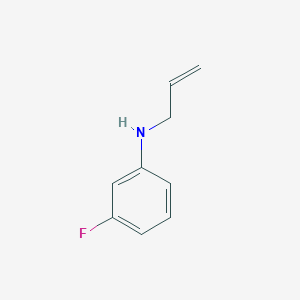
![[(1R,3S,8S,10R)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate](/img/structure/B12843990.png)


